2,4-Dibromothiazole-5-carboxylic acid
Overview
Description
2,4-Dibromothiazole-5-carboxylic acid is a chemical compound with the molecular formula C4HBr2NO2S . It has a molecular weight of 286.93 and is stored under nitrogen at a temperature of 4°C . It is a solid substance .
Molecular Structure Analysis
The InChI code for 2,4-Dibromothiazole-5-carboxylic acid is 1S/C4HBr2NO2S/c5-2-1(3(8)9)10-4(6)7-2/h(H,8,9) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
2,4-Dibromothiazole-5-carboxylic acid has a boiling point of 387.1°C at 760 mmHg . It is a solid substance and is stored under nitrogen at a temperature of 4°C .Scientific Research Applications
Synthesis of Melithiazole C
“2,4-Dibromothiazole” is used as a building block in the synthesis of Melithiazole C, which involves a highly (E)-selective cross-metathesis between the derived 4-vinylthiazole and a dienote side-chain .
Preparation of Thiazole Derivatives
It is also utilized as an intermediate in the preparation of various 2,4-disubstituted thiazole derivatives .
Proteomics Research
This compound is sold as a biochemical for proteomics research, indicating its use in the study of proteins and their functions .
Xanthine Oxidase Inhibition
Thiazole-5-carboxylic acid derivatives have been designed and synthesized for testing against xanthine oxidase enzyme by spectrophotometric assay, suggesting potential applications in enzyme inhibition studies .
Safety and Hazards
The safety information for 2,4-Dibromothiazole-5-carboxylic acid indicates that it is harmful . The hazard statements include H302, H315, H317, H319, H335 , which correspond to harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation, respectively .
Future Directions
While specific future directions for 2,4-Dibromothiazole-5-carboxylic acid are not available, research into thiazole and oxazole derivatives continues to be a promising field . These compounds have shown a wide range of biological activities, suggesting potential for further exploration and development .
properties
IUPAC Name |
2,4-dibromo-1,3-thiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBr2NO2S/c5-2-1(3(8)9)10-4(6)7-2/h(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMOYJYPQAAQJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(S1)Br)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBr2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50568968 | |
Record name | 2,4-Dibromo-1,3-thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50568968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
139669-96-8 | |
Record name | 2,4-Dibromo-1,3-thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50568968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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